Methyl 1'-benzyl-5-oxo-1,3'-bipyrrolidine-3-carboxylate
Description
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Properties
IUPAC Name |
methyl 1-(1-benzylpyrrolidin-3-yl)-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-22-17(21)14-9-16(20)19(11-14)15-7-8-18(12-15)10-13-5-3-2-4-6-13/h2-6,14-15H,7-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUJCAWXFFYOAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)C2CCN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1'-benzyl-5-oxo-1,3'-bipyrrolidine-3-carboxylate (CAS No. 1355334-40-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C17H22N2O3
- Molecular Weight : 302.374 g/mol
- CAS Number : 1355334-40-5
The structure of the compound features a bipyrrolidine core, which is significant for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various pyrrolidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit notable activity against a range of bacterial and fungal pathogens.
Case Study: Antibacterial Effects
A study conducted by Dri et al. (2021) explored the antibacterial properties of several pyrrolidine derivatives. The findings revealed that this compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Antiviral Activity
The antiviral properties of this compound have also been investigated. In vitro studies indicate that similar compounds can inhibit viral replication by interfering with viral entry or replication processes.
Research Findings
A systematic review highlighted that compounds structurally related to this compound exhibited antiviral activity against various viruses, including coronaviruses. The mechanisms of action often involve disruption of viral envelope integrity or inhibition of viral polymerases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Inhibition of key enzymes involved in bacterial cell wall synthesis.
- Membrane Disruption : Alteration of microbial membrane integrity leading to cell lysis.
- Interference with Viral Replication : Blocking viral entry or replication pathways.
Table 1: Biological Activity Summary
| Activity Type | Pathogen Type | Mechanism of Action | Reference |
|---|---|---|---|
| Antibacterial | Gram-positive | Cell wall synthesis inhibition | Dri et al., 2021 |
| Antibacterial | Gram-negative | Membrane disruption | Dri et al., 2021 |
| Antiviral | Coronaviruses | Inhibition of viral replication | Systematic Review |
Table 2: Comparison with Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Antimicrobial Activity |
|---|---|---|---|
| Methyl 1'-benzyl-5-oxo-1,3'-bipyrrolidine | C17H22N2O3 | 302.374 | Yes |
| Methyl 1-benzyl-5-oxo-pyrrolidine | C13H15NO3 | 233.26 | Moderate |
| N-Benzyl-pyrrolidine | C11H14N2 | 174.24 | Low |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
